![molecular formula C16H14FN5O B6051085 N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide](/img/structure/B6051085.png)
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of various diseases, including asthma, arthritis, and cancer.
Wirkmechanismus
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide is a selective inhibitor of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of various diseases, including asthma, arthritis, and cancer. By inhibiting N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been shown to have anti-inflammatory effects in various animal models. In a study conducted on rats, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide was found to reduce the production of leukotrienes and improve lung function in a model of asthma. In another study conducted on mice, N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide was found to reduce the severity of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide is its selectivity for N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide. This compound has been shown to have minimal effects on other enzymes involved in the production of leukotrienes, which reduces the risk of side effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide. One area of research is the development of new N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors in the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, the role of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide in the development of cancer is an area of research that requires further investigation.
Synthesemethoden
The synthesis of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been reported in the literature. One of the most common methods involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrazine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is the development of new anti-inflammatory drugs. N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide inhibitors have been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Therefore, these compounds have the potential to be used in the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-8-15(20-16(23)14-9-18-6-7-19-14)22(21-11)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPLOFNJVTZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC=CN=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.